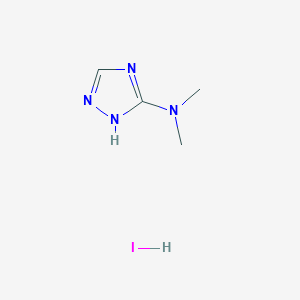
N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the reaction of 4H-1,2,4-triazol-3-amine with methylating agents such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4H-1,2,4-triazol-3-amine
Methylating Agent: Methyl iodide
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.
科学研究应用
N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-bromo-1H-1,2,4-triazole
- 3-nitro-1H-1,2,4-triazol-5-amine
- 1,2,4-triazole
Uniqueness
N,N-dimethyl-4H-1,2,4-triazol-3-amine hydroiodide is unique due to its specific substitution pattern and the presence of the hydroiodide group This gives it distinct chemical properties and reactivity compared to other triazoles
属性
分子式 |
C4H9IN4 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC 名称 |
N,N-dimethyl-1H-1,2,4-triazol-5-amine;hydroiodide |
InChI |
InChI=1S/C4H8N4.HI/c1-8(2)4-5-3-6-7-4;/h3H,1-2H3,(H,5,6,7);1H |
InChI 键 |
LFYMXJVVAGZUFH-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC=NN1.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


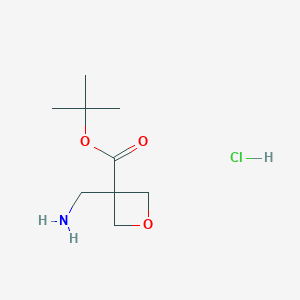
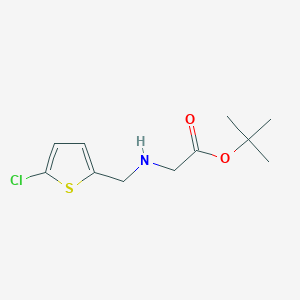
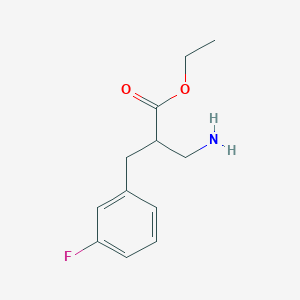
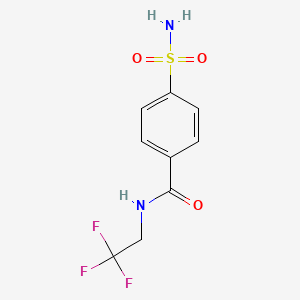
![N-(2-Amino-1-(naphthalen-2-yl)ethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-7-carboxamide hydrochloride](/img/structure/B15307363.png)
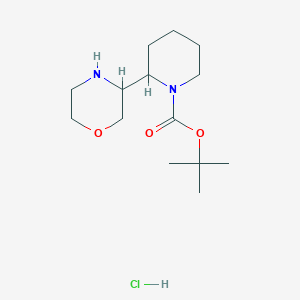
![8,8-Difluoro-4-azaspiro[2.5]octane hydrochloride](/img/structure/B15307376.png)
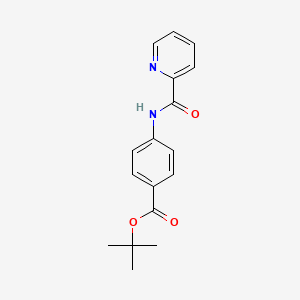
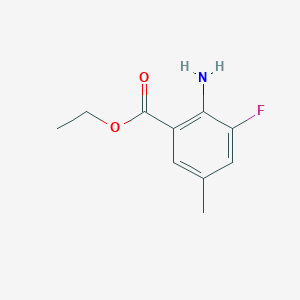
![(2S)-2-amino-3-[2-(trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid hydrochloride](/img/structure/B15307408.png)
![Rac-(4ar,5s,7ar)-octahydro-1h-cyclopenta[c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B15307412.png)
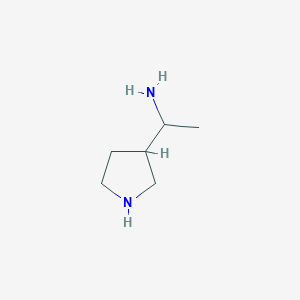
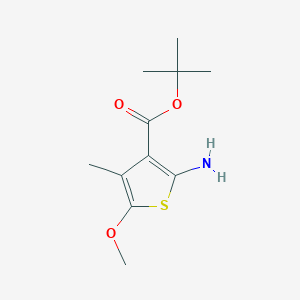
![3-Oxaspiro[5.5]undecan-7-amine](/img/structure/B15307424.png)
